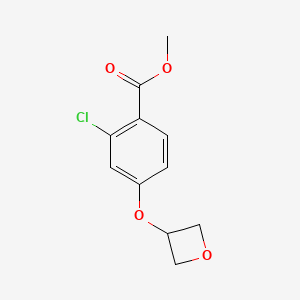
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . It is a benzoate ester derivative, characterized by the presence of a chloro group and an oxetane ring attached to the benzene ring. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate typically involves the esterification of 2-chloro-4-(oxetan-3-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, yield, and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chloro group.
Hydrolysis: 2-chloro-4-(oxetan-3-yloxy)benzoic acid and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro group and oxetane ring may influence its reactivity and binding affinity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-hydroxybenzoate: Similar structure but lacks the oxetane ring.
Methyl 2-chloro-4-methoxybenzoate: Similar structure but has a methoxy group instead of the oxetane ring.
Methyl 2-chloro-4-(tetrahydrofuran-3-yloxy)benzoate: Similar structure but has a tetrahydrofuran ring instead of the oxetane ring.
Uniqueness
Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is unique due to the presence of the oxetane ring, which can impart distinct chemical and biological properties. The oxetane ring is known for its strain and reactivity, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
VYERITIVROMWOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


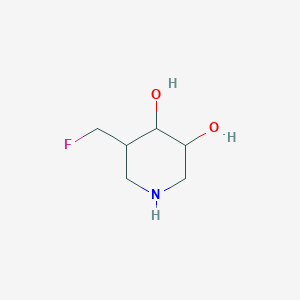

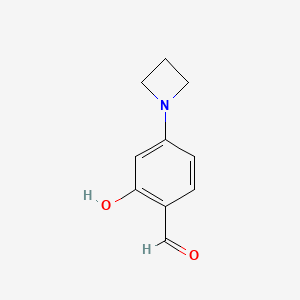


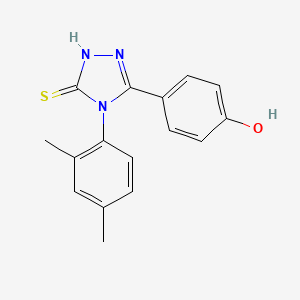
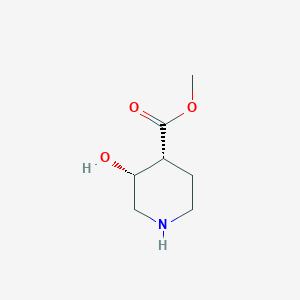
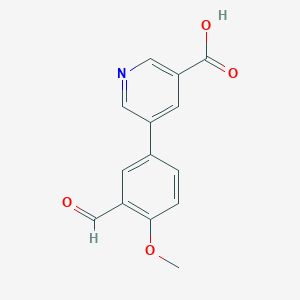
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
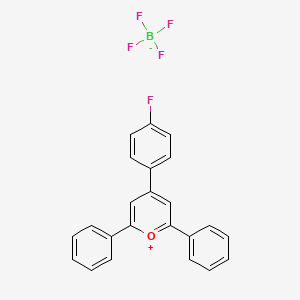
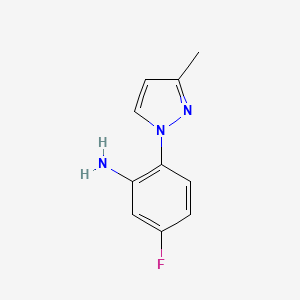
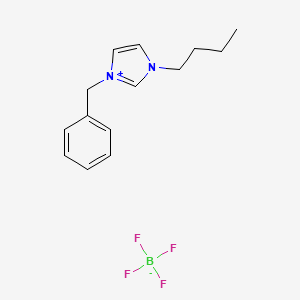
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
